2-(4-Methylpiperidin-1-yl)-4-(piperidin-1-yl)quinoline hydrobromide
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Overview
Description
2-(4-Methylpiperidin-1-yl)-4-(piperidin-1-yl)quinoline hydrobromide is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylpiperidin-1-yl)-4-(piperidin-1-yl)quinoline hydrobromide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Substitution Reactions: The introduction of piperidine and 4-methylpiperidine groups can be achieved through nucleophilic substitution reactions. These reactions often require the use of strong bases such as sodium hydride or potassium tert-butoxide.
Hydrobromide Formation: The final step involves the formation of the hydrobromide salt by reacting the free base with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylpiperidin-1-yl)-4-(piperidin-1-yl)quinoline hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the quinoline core or the piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Introduction of various functional groups at the quinoline or piperidine rings.
Scientific Research Applications
2-(4-Methylpiperidin-1-yl)-4-(piperidin-1-yl)quinoline hydrobromide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Methylpiperidin-1-yl)-4-(piperidin-1-yl)quinoline hydrobromide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and biological context. For example, in antimicrobial studies, the compound may inhibit bacterial enzymes, while in anticancer research, it may interfere with cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methylpiperidin-1-yl)quinoline
- 4-(Piperidin-1-yl)quinoline
- 2-(Piperidin-1-yl)quinoline
Uniqueness
2-(4-Methylpiperidin-1-yl)-4-(piperidin-1-yl)quinoline hydrobromide is unique due to the presence of both piperidine and 4-methylpiperidine groups, which can enhance its binding affinity and specificity for certain targets. This dual substitution pattern distinguishes it from other quinoline derivatives and contributes to its diverse biological activities.
Properties
Molecular Formula |
C20H28BrN3 |
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Molecular Weight |
390.4 g/mol |
IUPAC Name |
2-(4-methylpiperidin-1-yl)-4-piperidin-1-ylquinoline;hydrobromide |
InChI |
InChI=1S/C20H27N3.BrH/c1-16-9-13-23(14-10-16)20-15-19(22-11-5-2-6-12-22)17-7-3-4-8-18(17)21-20;/h3-4,7-8,15-16H,2,5-6,9-14H2,1H3;1H |
InChI Key |
NSAKHJULQBGBAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2=NC3=CC=CC=C3C(=C2)N4CCCCC4.Br |
Origin of Product |
United States |
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